2,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine
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Overview
Description
2,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine is a biphenyl derivative characterized by the presence of two fluorine atoms and a methoxy group on the biphenyl scaffold. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various biologically active molecules .
Preparation Methods
The synthesis of 2,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another method involves the nucleophilic substitution of halogen atoms, where fluorinated intermediates are reacted with appropriate nucleophiles .
Chemical Reactions Analysis
2,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Scientific Research Applications
2,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The methoxy group can also influence its pharmacokinetic properties, such as absorption and distribution .
Comparison with Similar Compounds
2,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine can be compared with other biphenyl derivatives, such as:
2,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-3-ol: Similar in structure but with a hydroxyl group instead of an amine group.
2,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-ol: Another similar compound with a hydroxyl group at the 4-position.
These comparisons highlight the unique properties of 2,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine, such as its specific substitution pattern and the presence of an amine group, which can significantly influence its reactivity and applications.
Properties
IUPAC Name |
2,5-difluoro-4-(3-methoxyphenyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-17-9-4-2-3-8(5-9)10-6-12(15)13(16)7-11(10)14/h2-7H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHFCEBXHZWGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2F)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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